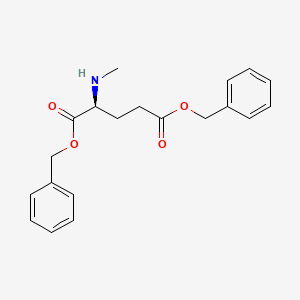![molecular formula C10H11N3O B14059656 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine CAS No. 2007920-41-2](/img/structure/B14059656.png)
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is a bicyclic compound that belongs to the class of pyrimido[4,5-b]pyrrolizines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolizine ring. The presence of a methoxy group at the 4-position adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrimidine derivative with a pyrrolizine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with different structural isomers.
Uniqueness
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is unique due to its specific fusion of pyrimidine and pyrrolizine rings and the presence of a methoxy group. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2007920-41-2 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine |
InChI |
InChI=1S/C10H11N3O/c1-14-10-9-8(11-6-12-10)5-7-3-2-4-13(7)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
QJKGKHLHBIPBRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC2=C1N3CCCC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)


![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)






